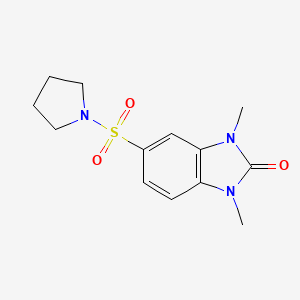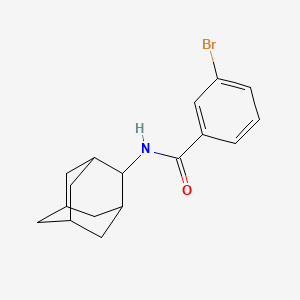
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as PDBu, is a synthetic compound that is widely used in scientific research. PDBu is a potent activator of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PDBu is synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one activates PKC by binding to the enzyme's regulatory domain. This binding causes a conformational change in the enzyme, which leads to its activation. Once activated, PKC phosphorylates a variety of target proteins, which leads to changes in their activity and function. The specific effects of PKC activation depend on the target proteins that are phosphorylated and the cellular context in which the activation occurs.
Biochemical and Physiological Effects
PKC activation by 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has a variety of biochemical and physiological effects. These effects depend on the specific target proteins that are phosphorylated and the cellular context in which the activation occurs. PKC activation can lead to changes in gene expression, cell proliferation, differentiation, and apoptosis. PKC activation can also modulate ion channels, neurotransmitter release, and synaptic plasticity in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages and limitations for lab experiments. One advantage is its potency as a PKC activator, which allows for the study of PKC signaling pathways at low concentrations of the compound. Another advantage is its stability, which allows for long-term storage and use in experiments. One limitation is its specificity for PKC, which can limit its use in studies of other signaling pathways. Another limitation is its potential toxicity, which can affect cell viability and experimental outcomes.
Orientations Futures
There are many future directions for the study of 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one and PKC signaling pathways. One direction is the investigation of the role of PKC in disease processes, including cancer, diabetes, and neurodegenerative disorders. Another direction is the development of novel PKC activators and inhibitors for therapeutic applications. Finally, the study of PKC signaling pathways in the context of complex cellular systems, such as tissues and organs, will provide important insights into the role of PKC in physiology and disease.
Méthodes De Synthèse
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic chemical building blocks. Biotechnology involves the use of genetically modified organisms to produce the compound. Both methods have been used successfully to produce 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one in large quantities for use in scientific research.
Applications De Recherche Scientifique
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is widely used in scientific research as a potent activator of PKC. PKC is an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by a variety of stimuli, including hormones, neurotransmitters, and growth factors, and its activity is regulated by a complex network of signaling pathways. 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is used to study the role of PKC in these pathways and to investigate the effects of PKC activation on cellular processes.
Propriétés
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-14-11-6-5-10(9-12(11)15(2)13(14)17)20(18,19)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHOTDOJGUEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)
![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)


![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)

